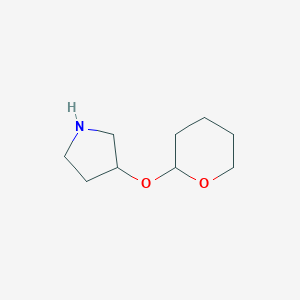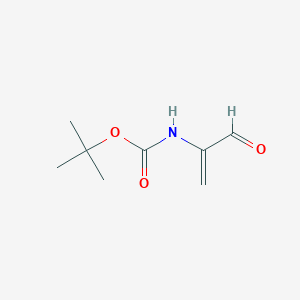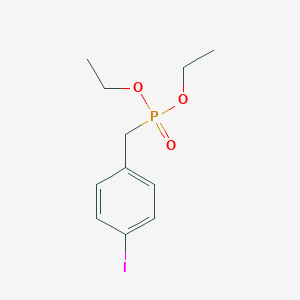
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine, also known as IMD, is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in various fields. IMD is a pyrazole derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In particular, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to an accumulation of DNA damage and ultimately cell death. 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has also been shown to inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells. 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has also been shown to have anti-inflammatory effects, and can inhibit the production of pro-inflammatory cytokines. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have neuroprotective effects, and can protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has not yet been tested in clinical trials, so its potential as a drug candidate is still uncertain.
Zukünftige Richtungen
There are several future directions for research on 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine. One area of interest is the development of new 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine derivatives with improved potency and selectivity. Another area of interest is the identification of new targets for 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine inhibition, which could lead to the development of new therapeutic strategies for cancer and other diseases. Finally, further studies are needed to understand the mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine and its effects on cellular signaling pathways.
Synthesemethoden
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine can be synthesized using a variety of methods, including the reaction of 3-methyl-1H-pyrazole-4,5-diamine with isopropyl iodide in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-methyl-1H-pyrazole-4,5-diamine with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In biochemistry, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its effects on enzyme activity and protein structure. In materials science, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
184172-97-2 |
|---|---|
Molekularformel |
C7H14N4 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,8-9H2,1-3H3 |
InChI-Schlüssel |
CGTQMHXEGLHVFE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1N)N)C(C)C |
Kanonische SMILES |
CC1=NN(C(=C1N)N)C(C)C |
Synonyme |
1H-Pyrazole-4,5-diamine,3-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
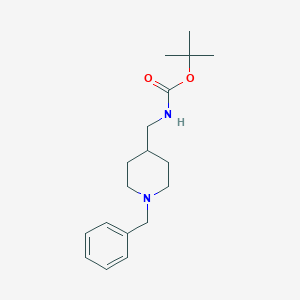


![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
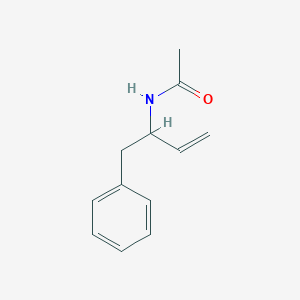
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
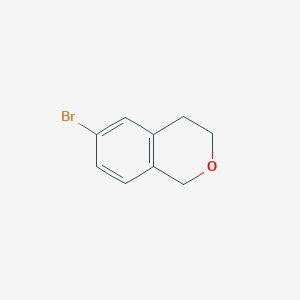
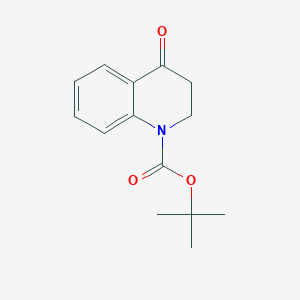
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

